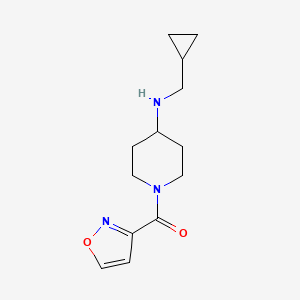![molecular formula C15H12ClFO2 B12074478 Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)
Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structural formula:
- It belongs to the class of esters and is commonly used in organic synthesis and medicinal chemistry.
Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate: CH3COOCH2C6H4C6H3ClF
.Vorbereitungsmethoden
Reaction Conditions: The reaction typically occurs under mild conditions using a palladium catalyst and a base (e.g., potassium carbonate) in a solvent like DMF or toluene.
Industrial Production: While there isn’t specific information on large-scale industrial production, the compound can be synthesized in the laboratory using the Suzuki–Miyaura method.
Analyse Chemischer Reaktionen
Reactions: Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate can undergo various reactions, including esterification, hydrolysis, and nucleophilic substitution.
Common Reagents and Conditions: For esterification, acetic anhydride or acetyl chloride can be used. Hydrolysis can occur with aqueous acid or base. Nucleophilic substitution reactions involve various nucleophiles (e.g., amines, alcohols) and appropriate conditions.
Major Products: The major products depend on the specific reaction. For example, hydrolysis yields the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., antitumor properties).
Medicine: Notable for its potential pharmacological applications.
Industry: Limited information on industrial applications, but it may find use in specialty chemicals.
Wirkmechanismus
- The exact mechanism of action for this compound depends on its specific application. It could involve interactions with cellular targets, enzymatic processes, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other aryl acetates, such as Methyl 2-(2-chloro-4-fluorophenyl)acetate (CAS Number: 214262-88-1) and Methyl 2-(2-chlorophenyl)acetate (CAS Number: 57486-68-7) .
- Uniqueness lies in the combination of the 3-chloro-5-fluorophenyl and phenyl moieties in the structure.
Remember that this compound’s applications and properties are continually explored through research, and new findings may emerge
Eigenschaften
Molekularformel |
C15H12ClFO2 |
|---|---|
Molekulargewicht |
278.70 g/mol |
IUPAC-Name |
methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate |
InChI |
InChI=1S/C15H12ClFO2/c1-19-15(18)6-10-2-4-11(5-3-10)12-7-13(16)9-14(17)8-12/h2-5,7-9H,6H2,1H3 |
InChI-Schlüssel |
VPFZDYHJQBGYKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)




![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)

